(3R)-1-Nonen-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79646-41-6 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3R)-non-1-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1 |
InChI Key |
DWUPJMHAPOQKGJ-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@H](C=C)O |
Canonical SMILES |
CCCCCCC(C=C)O |
Origin of Product |
United States |
Occurrence and Biological Sources of 3r 1 Nonen 3 Ol
Identification in Flora (e.g., Petasites japonicus)
(3R)-1-Nonen-3-ol has been definitively identified as a natural constituent of the plant Petasites japonicus, commonly known as butterbur or fuki. nih.gov This perennial plant, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine and cuisine. nih.gov While the plant is known to produce a variety of bioactive compounds, including sesquiterpenoids, lignans, and flavonoids, the specific biosynthetic pathway and physiological role of this compound within the plant have not been extensively elucidated in the available scientific literature. nih.govresearchgate.net Its presence as a volatile organic compound suggests it may play a role in plant-environment interactions, such as defense or pollination, but further research is required to confirm its precise function.
Detection in Fungi and Microorganisms
Currently, there is a lack of direct scientific literature confirming the presence of this compound in fungi or microorganisms. However, extensive research has been conducted on a structurally similar, shorter-chain analogue, 1-octen-3-ol (B46169). In many fungal species, particularly edible mushrooms like Agaricus bisporus (button mushroom), the (R)-enantiomer, (R)-(-)-1-octen-3-ol, is the predominantly produced stereoisomer, with optical purities often exceeding 97-98%. researchgate.netmdpi.com
This C8 compound, often called "mushroom alcohol," is a key contributor to the characteristic aroma of fungi. researchgate.netnih.gov Its biosynthesis in fungi typically involves the enzymatic oxidation and subsequent cleavage of linoleic acid. mdpi.comresearchgate.net Beyond its role as a flavor and aroma compound, (R)-1-octen-3-ol is also investigated for its biological activities, including acting as a self-inhibitor of spore germination at high concentrations and potentially as an antimicrobial agent. nih.govnih.gov While these findings relate to a different molecule, the prevalence and established biological significance of (R)-1-octen-3-ol in fungi provide a valuable context for the potential roles that other chiral volatile alcohols might play in these organisms.
Presence in Animal Chemical Signals (e.g., Insect Semiochemicals)
The role of this compound as a semiochemical—a chemical involved in communication—is not definitively established in the scientific literature. Chemical communication in insects is highly specific, and the stereochemistry of a signaling molecule is often critical for its activity. nih.gov
The importance of chirality is well-documented for the related compound, 1-octen-3-ol. This compound is a known kairomone, a substance that benefits the receiver, for many blood-sucking insects, including various mosquito species that use it to locate their vertebrate hosts. nih.govresearchgate.net Research has shown that insect odorant receptors can be highly enantioselective. For instance, the yellow fever mosquito, Aedes aegypti, possesses an odorant receptor (AaOR8) that responds specifically to the (R)-(-)-enantiomer of 1-octen-3-ol. nih.gov Similarly, field studies have demonstrated that traps baited with the (R)-enantiomer of 1-octen-3-ol capture greater numbers of certain mosquito species compared to the (S)-enantiomer. nih.gov This demonstrates that insects can distinguish between enantiomers and that this discrimination can mediate critical behaviors like host-seeking. While this highlights the significance of stereochemistry in insect chemical ecology, there is no specific evidence to date identifying this compound as a pheromone or kairomone for any particular animal species.
Biosignificance within Specific Biological Systems
The biological significance of this compound is directly related to the context in which it is found.
In Petasites japonicus: The compound is confirmed as a natural product. nih.gov However, its specific function within the plant's metabolism, defense, or interaction with the environment remains an area for future research.
In Fungi and Microorganisms: The presence of this compound is not documented. If it were to be discovered, by analogy with the closely related (R)-1-octen-3-ol, it could plausibly be involved in producing characteristic aromas or in chemical signaling processes such as regulating fungal development. researchgate.netnih.gov
As an Animal Chemical Signal: There is no current evidence to support a role for this compound as a semiochemical. The high degree of enantioselectivity observed in insect olfactory systems for similar compounds suggests that if it were to play a role in chemical communication, its specific (3R) configuration would be crucial for its activity. nih.govnih.gov
Data Tables
Table 1: Documented Occurrence of this compound
| Biological System | Organism | Specific Location/Notes | Reference(s) |
|---|
Table 2: Biological Context of Structurally Related Compounds
| Compound Name | Biological System | Organism Example(s) | Known Role/Significance | Reference(s) |
|---|---|---|---|---|
| (R)-(-)-1-Octen-3-ol | Fungi | Agaricus bisporus | Predominant enantiomer; key aroma compound ("mushroom alcohol"); potential spore germination inhibitor. | researchgate.netmdpi.comnih.gov |
Biosynthetic Pathways and Enzymatic Transformations of 3r 1 Nonen 3 Ol
Elucidation of Biogenetic Routes from Fatty Acids
The biosynthesis of C9 compounds, including 1-nonen-3-ol (B1582604), originates from the oxidative degradation of polyunsaturated fatty acids like linoleic and linolenic acids. nih.govmdpi.com This pathway is a crucial part of the plant's defense mechanism and response to stress. acs.org
Role of Lipoxygenases (LOX) in Initial Oxidation
Lipoxygenases (LOXs) are dioxygenases that catalyze the first step in the biosynthesis of (3R)-1-nonen-3-ol by incorporating molecular oxygen into polyunsaturated fatty acids. nih.govorgprints.org This reaction leads to the formation of fatty acid hydroperoxides. nih.gov Specifically, 9-lipoxygenases act on linoleic and linolenic acids to produce 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) and 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT), respectively. mdpi.com These hydroperoxides are highly reactive and serve as substrates for the next enzymatic step. nih.gov
The action of LOX is not only fundamental in plants but has also been observed in various microorganisms, contributing to the formation of volatile compounds. researchgate.netresearchgate.netmdpi.com In the fungus Agaricus bisporus, a multifunctional fatty acid dioxygenase with LOX activity is responsible for converting linoleic acid to its 10-hydroperoxide, a precursor to 1-octen-3-ol (B46169). mdpi.comnih.gov
Table 1: Lipoxygenase-Catalyzed Reactions
| Enzyme Family | Substrate | Product |
|---|---|---|
| Lipoxygenase (LOX) | Linoleic Acid | 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) |
Function of Hydroperoxide Lyases (HPL) in Cleavage Steps
Following the initial oxidation by LOX, hydroperoxide lyases (HPLs) cleave the fatty acid hydroperoxides. nih.govmdpi.com HPLs are a specific class of cytochrome P450 enzymes. nih.govtandfonline.com The cleavage of 9-hydroperoxides by 9-HPLs results in the formation of C9 aldehydes and a 9-oxoacid. mdpi.com For instance, the cleavage of 9-HPOD yields (3Z)-nonenal. mdpi.com These C9 aldehydes are the direct precursors to C9 alcohols like 1-nonen-3-ol. nih.gov This enzymatic cascade is a key source of "green leaf volatiles," which contribute to the characteristic aroma of fresh fruits and vegetables. nih.govmdpi.comacs.org
The HPL enzyme from tomato, for example, shows the highest activity with the 13-hydroperoxide of linolenic acid, but it can also act on 9-hydroperoxides, albeit as poorer substrates. tandfonline.com In Agaricus bisporus, an HPL works in conjunction with a LOX to produce 1-octen-3-ol from linoleic acid. mdpi.comnih.gov
Enzyme-Catalyzed Transformations of Unsaturated Alcohols and Precursors
The aldehydes generated by HPL are further transformed by other enzymes to produce a variety of volatile compounds, including the chiral alcohol this compound.
Mechanisms of Aldehyde Reductases and Alcohol Dehydrogenases
Aldehyde reductases and alcohol dehydrogenases (ADHs) are responsible for the reduction of aldehydes to their corresponding alcohols. sasev.orgscielo.org.zamdpi.com These enzymes play a crucial role in the final step of this compound biosynthesis. The reduction of the C9 aldehyde, (3Z)-nonenal, by these oxidoreductases yields 1-nonen-3-ol. scielo.org.zamdpi.com The stereospecificity of the reductase determines the chirality of the resulting alcohol.
Studies on Drosophila melanogaster have investigated the role of alcohol dehydrogenase (ADH) in the detoxification of related compounds like 1-penten-3-ol. nih.gov In grapes, the activity of ADH is linked to the formation of green leaf volatiles, including C9 alcohols. sasev.orgscielo.org.za Oxidoreductases, particularly aldehyde dehydrogenases and aldo-keto reductases, are key enzymes in the metabolism of aldehyde odorants. researchgate.netnih.gov
Investigation of Biocatalytic Potential (e.g., Lipase-Catalyzed Processes)
Lipases have demonstrated significant potential in the kinetic resolution of racemic unsaturated alcohols, which is a valuable method for obtaining enantiomerically pure compounds like this compound. d-nb.infoacs.orgsci-hub.se Lipase-catalyzed acylation or hydrolysis can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the (R) and (S) forms. d-nb.infoacs.org
For instance, lipase-catalyzed hydrolysis of the acetates of homoallylic alcohols has been used to produce optically active alcohols. sci-hub.se The esterification of unsaturated alcohols using lipases has also been explored, though the efficiency can be influenced by the structure of the alcohol. Commercial immobilized lipases, such as those from Rhizomucor miehei, are effective biocatalysts for producing esters from alcohols and fatty acids. researchgate.net The biocatalytic capabilities of fungi, which produce a variety of extracellular enzymes including lipases, are being explored for the synthesis and transformation of aroma compounds. nih.gov
Table 2: Examples of Lipase-Catalyzed Reactions for Resolution
| Lipase Source | Reaction Type | Substrate Example | Product |
|---|---|---|---|
| Candida rugosa (Lipase AY-30) | Esterification | Unsaturated alcohols | Corresponding esters |
| Rhizomucor miehei (Lipolase 100T) | Esterification | Olefinic alcohols | Corresponding esters |
Involvement of Cysteine-S-Conjugate β-Lyases
Cysteine-S-conjugate β-lyases are enzymes that cleave the carbon-sulfur bond in cysteine S-conjugates, releasing volatile thiols. d-nb.infomdpi.comdntb.gov.ua While their primary role is associated with the release of sulfur-containing flavor compounds, they are part of the broader enzymatic machinery involved in flavor biogenesis. d-nb.infomdpi.commdpi.com These enzymes act on non-volatile precursors to generate potent aroma compounds. d-nb.infodntb.gov.ua
The formation of some flavor compounds involves a Michael-type addition of L-cysteine to an α,β-unsaturated aldehyde, followed by reduction. d-nb.info This pathway, while distinct from the direct reduction of aldehydes, highlights the complex interplay of different enzymatic systems in creating the final flavor profile of natural products. Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-containing enzymes that catalyze the conversion of these conjugates to pyruvate, ammonium, and a thiol. nih.gov
Molecular and Genetic Basis of this compound Biosynthesis
The formation of this compound, a C9 oxylipin, is a sophisticated biological process rooted in the enzymatic modification of polyunsaturated fatty acids. This pathway is primarily orchestrated by a sequence of enzymes whose expression is under precise genetic control. The principal enzymatic steps involve lipoxygenases (LOXs), hydroperoxide lyases (HPLs), and alcohol dehydrogenases (ADHs).
Following the formation of the hydroperoxide, the next crucial step is the cleavage of this intermediate by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family. researchgate.netnih.gov The HPL enzyme specifically cleaves the 9-hydroperoxide precursor to yield C9 aldehydes. researchgate.netoup.com These aldehydes are responsible for the characteristic "green" notes in many plants. researchgate.net
The final transformation in the synthesis of this compound involves the reduction of the C9 aldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes, which convert the aldehyde group to a hydroxyl group, resulting in the corresponding C9 alcohol. oup.com
Genetic studies have begun to uncover the specific genes that encode these critical enzymes. In cucumber (Cucumis sativus), for instance, nine putative 9-LOX genes have been identified, with the gene CsaV3_6G038170 (CsLOX09) being confirmed to have 9-LOX activity. oup.com The expression of such genes is often directly correlated with the production of C9 aromas. oup.com While the direct genetic pathway for this compound has been studied in plants, analogous pathways provide significant insight. For example, research into the C8 compound (R)-(-)-1-octen-3-ol in the mushroom Tricholoma matsutake led to the identification of specific lipoxygenase-1 and hydroperoxide lyase genes. jmb.or.kr When these genes were expressed in a recombinant Saccharomyces cerevisiae host, the yeast was able to produce (R)-(-)-1-octen-3-ol from linoleic acid, demonstrating the functional roles of these genes. jmb.or.kr
The regulation of this biosynthetic pathway is also a subject of ongoing research. Transcription factors are known to regulate the expression of genes within the LOX pathway. In strawberries, the transcription factor FaMYB9 has been shown to positively regulate genes involved in the formation of C6 aromas, which share the initial LOX pathway. oup.com However, specific transcription factors that regulate the biosynthesis of C9 aromas like this compound have not yet been fully elucidated. oup.com Furthermore, studies in Arabidopsis thaliana indicate that signaling molecules derived from the 9-LOX pathway are involved in plant defense and development, suggesting a complex regulatory network that integrates oxylipin production with broader physiological processes. nih.govoup.com
The depletion of LOX and HPL through genetic modification in potato plants has confirmed their essential role, leading to a significant decrease in the volatile compounds responsible for their characteristic aroma. nih.gov This underscores the direct link between the genetic framework and the resulting chemical phenotype of an organism.
Table 1: Key Enzymes and Associated Genes in the Biosynthesis of C9 Alcohols
| Enzyme Class | Function | Gene Example | Organism Example |
| 9-Lipoxygenase (9-LOX) | Oxygenates linoleic/linolenic acid to form 9-hydroperoxides | CsLOX09 | Cucumber (Cucumis sativus) |
| Hydroperoxide Lyase (HPL) | Cleaves 9-hydroperoxides to form C9 aldehydes | HPL gene | Tomato (Solanum lycopersicum) |
| Alcohol Dehydrogenase (ADH) | Reduces C9 aldehydes to C9 alcohols | ADH | General (Plants) |
| Lipoxygenase-1 | Oxygenates linoleic acid (in C8 pathway) | Lipoxygenase-1 gene | Tricholoma matsutake |
| Hydroperoxide Lyase | Cleaves hydroperoxides (in C8 pathway) | Hydroperoxide lyase gene | Tricholoma matsutake |
Chemical Reactivity and Derivatization Strategies of 3r 1 Nonen 3 Ol
Functional Group Transformations and Modifications
The hydroxyl and alkene moieties of (3R)-1-nonen-3-ol are amenable to a variety of standard functional group interconversions, enabling the synthesis of a wide array of derivatives.
Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding (R)-1-nonen-3-one. This transformation can be achieved using a range of oxidizing agents, with the choice of reagent influencing the selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. For instance, reaction with acetyl chloride in the presence of a base would yield (3R)-1-nonen-3-yl acetate. This reaction is fundamental in the synthesis of various derivatives with modified polarity and biological activity.
Etherification: Conversion of the alcohol to an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment of this compound with sodium hydride followed by methyl iodide would produce (R)-3-methoxy-1-nonene.
Reactions of the Alkene: The double bond can undergo various addition reactions. For instance, catalytic hydrogenation would reduce the alkene to an alkane, yielding (R)-nonan-3-ol. Halogenation with reagents like bromine (Br₂) would result in the formation of a dihalide.
Regio- and Stereoselective Chemical Reactions at the Alkene and Hydroxyl Sites
The presence of a chiral center and the proximity of the hydroxyl and alkene groups in this compound allow for a high degree of control over the regio- and stereochemical outcome of various reactions.
Epoxidation: The alkene can be converted to an epoxide, a versatile synthetic intermediate. The stereochemistry of the resulting epoxide can often be controlled. For instance, the Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidizing agent like tert-butyl hydroperoxide, is a powerful method for the enantioselective epoxidation of allylic alcohols. wayne.edunih.govresearchgate.netmdpi.com The stereochemistry of the tartrate ligand directs the epoxidation to a specific face of the alkene, allowing for the selective synthesis of either diastereomer of the resulting epoxy alcohol.
Hydroboration-Oxidation: This two-step reaction sequence can be used to hydroxylate the double bond. The hydroboration step is typically regioselective, with the boron atom adding to the less substituted carbon of the alkene (anti-Markovnikov addition). masterorganicchemistry.comumich.eduresearchgate.netchemrxiv.orgnih.gov The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry. In the case of this compound, hydroboration-oxidation would be expected to yield a diol, with the regioselectivity influenced by the directing effect of the existing hydroxyl group.
Below is a data table summarizing the expected major products from these selective reactions:
| Reaction | Reagents | Major Product | Key Selectivity Feature |
| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2S,3R)-2,3-Epoxy-1-nonanol | Diastereoselective |
| Sharpless Epoxidation | Ti(OiPr)₄, (-)-DET, t-BuOOH | (2R,3R)-2,3-Epoxy-1-nonanol | Diastereoselective |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (3R)-Nonane-1,3-diol | Anti-Markovnikov, Syn-addition |
Synthesis of this compound Analogues and Structurally Related Derivatives
This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including various natural products and their analogues, such as certain pheromones. nih.gov The functional groups of this compound can be elaborated or modified to construct new carbon-carbon bonds and introduce additional functionality.
For example, the synthesis of certain insect pheromones often involves the modification of the alkyl chain or the transformation of the functional groups of chiral precursors like this compound. researchgate.net This can involve reactions such as cross-coupling reactions to extend the carbon chain, or Wittig-type reactions at a carbonyl derivative to introduce new double bonds with specific stereochemistry.
The kinetic resolution of racemic 1-nonen-3-ol (B1582604) is a common strategy to obtain the enantiomerically pure (3R)- and (3S)-forms, which can then be used in the synthesis of different stereoisomers of a target molecule. wikipedia.org This highlights the importance of the chirality of the starting material in accessing a diverse range of structurally related derivatives.
Mechanistic Studies of Reaction Pathways
The mechanisms of many of the reactions involving allylic alcohols like this compound have been extensively studied to understand the factors governing their selectivity.
In the Sharpless asymmetric epoxidation , the reaction is believed to proceed through a dimeric titanium-tartrate complex. wayne.edunih.govresearchgate.net The allylic alcohol substrate coordinates to one of the titanium centers, and the tert-butyl hydroperoxide coordinates to the other. The chiral tartrate ligand creates a chiral environment around the titanium centers, which directs the delivery of the oxygen atom from the peroxide to one face of the alkene, leading to the high enantioselectivity observed. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states and elucidate the intricate details of the catalytic cycle. wayne.edunih.govresearchgate.net
The mechanism of hydroboration-oxidation involves the concerted, syn-addition of the B-H bond across the double bond via a four-membered transition state. masterorganicchemistry.comumich.eduresearchgate.netchemrxiv.orgnih.gov The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less sterically hindered carbon. Electronic effects can also play a role. The subsequent oxidation step proceeds with retention of configuration at the carbon atom, meaning the hydroxyl group replaces the boron atom in the same stereochemical position.
Understanding these reaction mechanisms is crucial for predicting and controlling the outcomes of reactions involving this compound and for designing new synthetic strategies for its derivatization.
Advanced Analytical Characterization in 3r 1 Nonen 3 Ol Research
Chromatographic Techniques for Chiral Purity and Impurity Profiling
Chromatography is a cornerstone for separating and identifying volatile compounds. For a chiral molecule like (3R)-1-nonen-3-ol, specialized chromatographic techniques are essential to distinguish between its enantiomers and to obtain a comprehensive profile of all volatile components in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, standard GC columns cannot separate enantiomers. To achieve chiral separation, columns with a chiral stationary phase (CSP) are required. These phases are typically based on derivatized cyclodextrins, which create a chiral environment allowing for the differential interaction and separation of enantiomers. gcms.cz
For the analysis of unsaturated alcohols like 1-nonen-3-ol (B1582604), GC-MS using a CSP is the method of choice for determining enantiomeric excess (ee) and identifying impurities. The selection of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. For instance, permethylated beta-cyclodextrin (B164692) is a commonly used derivative for these types of separations. gcms.cz The enantiomers of similar compounds, such as 1-octen-3-ol (B46169), have been successfully resolved using CSPs, demonstrating the feasibility of this approach for this compound. gcms.czactapol.net
Table 1: GC Parameters for Chiral Analysis of a Related Compound (1-octen-3-ol)
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Rt-βDEXsa (chiral) | gcms.cz |
| Column Dimensions | 30 m x 0.32 mm ID, 0.25 µm film thickness | gcms.cz |
| Carrier Gas | Helium | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Oven Program | 40°C, ramped at 2°C/min to 240°C | mdpi.com |
Note: This table represents typical parameters used for similar chiral alcohols and serves as a guide for the analysis of this compound.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS)
For highly complex samples where compounds may co-elute even on high-resolution capillary columns, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.netmdpi.com This technique employs two columns with different stationary phase selectivities connected by a modulator. The entire effluent from the first dimension (¹D) column is sequentially trapped, focused, and re-injected onto the second dimension (²D) column for a rapid, secondary separation. researchgate.net
When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS provides a highly detailed "fingerprint" of the volatile and semi-volatile compounds in a sample. researchgate.netnih.gov This is particularly useful for impurity profiling of this compound, as it can resolve trace compounds that might otherwise be masked by more abundant components. researchgate.net The structured nature of the resulting two-dimensional chromatogram, where chemically related compounds often appear in distinct patterns, aids in the identification process. researchgate.net The enhanced separation can distinguish this compound from structurally similar compounds and potential isomeric impurities.
Spectroscopic Methods for Absolute Configuration Determination
While chiral chromatography can separate enantiomers, it does not inherently identify the absolute configuration (R or S) of each peak. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a powerful tool for structure elucidation. In their standard application, enantiomers are indistinguishable by NMR because they have identical physical properties in a non-chiral environment. nanalysis.com To overcome this, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) are used. nanalysis.comlibretexts.org
A chiral shift reagent, often a lanthanide complex like Eu(fod)₃, can be added to the sample. libretexts.org The chiral reagent forms diastereomeric complexes with the enantiomers of the alcohol. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (anisochronous shifts) in the NMR spectrum for the (R) and (S) enantiomers. libretexts.orgfordham.edu By reacting this compound with a CSR, the resulting NMR spectrum would allow for the confirmation of its absolute configuration and the determination of its enantiomeric purity by integrating the distinct signals.
Hyphenated Techniques for Volatile Compound Profiling
Understanding the sensory contribution of this compound requires techniques that link chemical identity with odor perception.
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. glsciences.eu The effluent from the GC column is split, with one portion going to a standard detector (like an FID or MS) and the other to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds. glsciences.eupfigueiredo.org
Table 2: Odor Descriptors for Related C8 and C9 Alcohols and Ketones from GC-O Studies
| Compound | Odor Descriptor | Source Matrix | Reference |
|---|---|---|---|
| 1-Octen-3-ol | Mushroom | Various foods | mdpi.comnih.gov |
| 1-Nonen-3-one | Mushroom-like, earthy | Coffee | core.ac.uk |
| (E)-2-Nonenal | Green, fatty | Ham, Tea | dss.go.thnih.gov |
This table provides context on the types of odor descriptors identified for similar compounds using GC-O.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Octen-3-ol |
| 1-Nonen-3-one |
| (E)-2-Nonenal |
| Nonanal |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. mdpi.com It is widely employed for the analysis of volatile and semi-volatile organic compounds (VOCs) in complex matrices. mdpi.comnih.gov The method involves exposing a fused-silica fiber, coated with a specific stationary phase, to the headspace (the gas phase above the sample) of a sample in a sealed vial. mdpi.com The volatile analytes, including compounds like this compound, partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached.
Following extraction, the fiber is retracted and transferred to the injection port of a Gas Chromatograph (GC), where the trapped analytes are thermally desorbed and introduced into the GC column for separation. upm.edu.my The separated compounds then enter a Mass Spectrometer (MS) for detection, identification, and quantification. spkx.net.cn The coupling of HS-SPME with GC-MS provides a sensitive and effective approach for analyzing complex odor compounds in various systems. mdpi.com
This technique is frequently used in food science and quality control to identify volatile profiles. For instance, HS-SPME-GC-MS has been successfully applied to determine the volatile compounds in seafood, such as salmon and sea bass, where alcohols like 1-octen-3-ol, a compound structurally related to 1-nonen-3-ol, are identified as key aroma contributors. nih.govredalyc.org Research on dry dog foods also utilized a modified HS-SPME-GC-MS method to identify volatile compounds, where 1-nonen-3-ol was detected and quantified. mdpi.com The selection of experimental parameters is crucial for the successful application of the method.
Below is a table summarizing typical parameters used in HS-SPME-GC-MS analysis for volatile compounds.
| Parameter | Description | Typical Value/Type |
| SPME Fiber | The coating material on the fiber determines its selectivity for different analytes. | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mdpi.compeerj.com |
| Equilibration/Extraction Temp. | The temperature at which the sample is held to promote volatilization of compounds into the headspace. | 40 °C - 60 °C mdpi.compeerj.com |
| Equilibration/Extraction Time | The duration the fiber is exposed to the sample headspace to allow for analyte adsorption. | 30 minutes mdpi.compeerj.com |
| Desorption Temperature | The temperature of the GC inlet used to release the analytes from the SPME fiber. | 250 °C - 270 °C mdpi.comupm.edu.my |
| GC Column | The type of column used to separate the volatile compounds. | DB-Wax or Stabilwax (Polyethylene glycol phases) mdpi.compeerj.com |
| Carrier Gas | An inert gas used to carry the analytes through the GC column. | Helium redalyc.orgpeerj.com |
| MS Ionization Mode | The method used to ionize the compounds before mass analysis. | Electron Ionization (EI) at 70 eV redalyc.org |
Quantitative Analysis and Relative Odor Activity Value (ROAV) Determination
While HS-SPME-GC-MS is excellent for identifying volatile compounds, further steps are required for quantitative analysis and to understand the sensory impact of individual components like this compound. Quantitative analysis determines the precise concentration of a specific analyte in a sample. This is typically achieved by using an internal standard, a known amount of a compound added to the sample before analysis, which allows for the calculation of the target analyte's concentration based on the ratio of their peak areas in the chromatogram. peerj.comnih.gov For example, the concentration of 1-nonen-3-ol in extruded dry dog food was determined to be in the range of 0.07–0.09 µg/kg using this approach. mdpi.com
The formula for ROAV is: ROAV = C / T Where:
C is the concentration of the compound.
T is the odor threshold of the compound.
The table below provides a hypothetical example of how ROAV would be determined for key odor compounds found in a food matrix, including this compound.
| Compound | Odor Description | Odor Threshold (µg/kg in water) | Concentration (µg/kg) | Calculated ROAV | Contribution |
| Hexanal | Grassy, fatty | 4.5 | 50 | 11.1 | Key Odorant |
| 1-Octen-3-ol | Mushroom, earthy | 1.0 | 15 | 15.0 | Key Odorant |
| This compound | Mushroom, green, earthy mdpi.com | 0.08* | 0.09 | 1.13 | Key Odorant |
| (E,E)-2,4-Decadienal | Fatty, deep-fried | 0.07 | 5 | 71.4 | Key Odorant |
| Nonanal | Citrus, fatty | 1.0 | 0.8 | 0.8 | Modifier |
| β-Ionone | Floral, woody | 0.007 | 0.005 | 0.71 | Modifier |
*Note: The odor threshold for this compound is estimated based on similar C8 and C9 compounds for illustrative purposes, as specific literature values can vary.
Ecological and Biological Roles of 3r 1 Nonen 3 Ol
Semiochemical Function in Interspecific and Intraspecific Interactions
Semiochemicals are chemical substances that convey information between organisms. (3R)-1-Nonen-3-ol and its related compounds function as crucial messengers in these interactions, acting as both pheromones within a single species and as kairomones or allomones between different species.
While much of the research has focused on the closely related C8 compound, 1-octen-3-ol (B46169), evidence points to the role of 1-nonen-3-ol (B1582604) as a pheromone in certain insect species. A pheromone is a chemical that triggers a social response in members of the same species. For instance, 1-nonen-3-ol has been identified as a pheromone for the sharp-tail bees Coelioxys mandibularis and Coelioxys quadridentata. pherobase.com In these species, the compound is involved in chemical signaling related to mating or other social behaviors. The related compound, (Z)-3-nonen-1-ol, has been identified as a key component of the pheromone or aggregation signals in some Coleoptera (beetles) and Diptera (flies), such as fruit flies and bark beetles, where it regulates aggregation and mating behaviors. ecophero.com
The function of 1-nonen-3-ol as a semiochemical is not limited to intraspecific communication; it also plays a significant role in interspecific interactions as both an attractant and a repellent. This dual functionality is highly dependent on the insect species and the context of the interaction.
As a repellent, 1-nonen-3-ol has been shown to be effective against the house fly, Musca domestica. nih.govresearchgate.net Conversely, its structural analog, 1-octen-3-ol, is a well-documented kairomone, a chemical emitted by one species that benefits another. It is a potent olfactory attractant for many hematophagous (blood-sucking) insects, including various mosquito species and tsetse flies, who use it as a cue to locate their hosts. nih.govresearchgate.netnih.gov However, the same compound, 1-octen-3-ol, can also act as a repellent to other mosquito species, such as Culex quinquefasciatus, particularly at higher concentrations. nih.govf1000research.com This demonstrates the species-specific and dose-dependent nature of these chemical interactions.
Table 1: Documented Attractant and Repellent Activities of 1-Nonen-3-ol and Related Compounds
| Compound | Function | Target Insect Species |
| 1-Nonen-3-ol | Repellent | Musca domestica (House fly) |
| 1-Octen-3-ol | Attractant | Anopheles and Aedes mosquitoes, Glossina (Tsetse fly) |
| 1-Octen-3-ol | Repellent | Culex quinquefasciatus (Southern house mosquito) |
Enantioselective Biological Responses and Receptor Specificity
The chirality of this compound is crucial to its biological activity, as organisms can exhibit significantly different responses to its different stereoisomers. This enantioselective recognition is mediated by specific olfactory receptors in insects.
Research on the yellow fever mosquito, Aedes aegypti, has provided insights into the receptor-level interactions with compounds structurally similar to this compound. The odorant receptor AaOR8 in Aedes aegypti is highly selective for the (R)-enantiomer of 1-octen-3-ol. nih.gov Studies have shown that altering the carbon chain length of this molecule affects the receptor's response. Specifically, the AaOR8 receptor displays a higher sensitivity to the longer C9 alcohol, 1-nonen-3-ol, compared to the shorter C7 alcohol, 1-hepten-3-ol. nih.govresearchgate.net This suggests that the binding pocket of the receptor has a specific size and shape that preferentially accommodates the C9 structure of 1-nonen-3-ol over shorter chain analogs, leading to a more pronounced neural response. This highlights the precise molecular recognition mechanisms that underpin an insect's ability to perceive and react to specific volatile compounds in its environment.
Contribution to Volatile Organic Compound (VOC) Profiles in Biological Systems
This compound is a naturally occurring volatile organic compound (VOC), contributing to the complex chemical signatures of various plants and fungi. The emission of VOCs is essential for the growth, development, and defense of these organisms.
In the fungal kingdom, 1-nonen-3-ol has been identified as a component of the volatile profiles of various species. For instance, it is produced by molds of the genera Aspergillus and Penicillium. nih.gov It has also been detected in the interaction between the endophytic fungus Daldinia eschscholtzii and the coffee pathogen Mycena citricolor. acs.org In the plant kingdom, 1-nonen-3-ol has been reported in the VOC profiles of species such as soybean (Glycine max) and oregano (Origanum vulgare). nih.gov The presence of this compound in the chemical bouquet of these organisms can influence their interactions with other species, including herbivores and pollinators.
Table 2: Presence of 1-Nonen-3-ol in the VOC Profiles of Various Organisms
| Kingdom | Organism |
| Fungi | Aspergillus spp. |
| Fungi | Penicillium spp. |
| Fungi | Daldinia eschscholtzii |
| Plantae | Glycine max (Soybean) |
| Plantae | Origanum vulgare (Oregano) |
Influence on Aroma and Flavor Profiles in Food Science and Ecology
The distinct sensory properties of this compound and its enantiomer make them significant contributors to the aroma and flavor of a variety of foods. The human perception of these compounds is highly dependent on their stereochemistry, with each enantiomer imparting a different olfactory experience.
The (3R)-enantiomer of 1-nonen-3-ol is described as having mushroom, cheesy, and fruity notes. leffingwell.com In contrast, its counterpart, (S)-1-nonen-3-ol, is characterized by heavy, metallic, and aldehydic aromas. leffingwell.com The racemic mixture of 1-nonen-3-ol is generally described as having an earthy odor and flavor, with oily, creamy, and green undertones. pherobase.comthegoodscentscompany.com A related isomer, (Z)-3-nonen-1-ol, is noted for its waxy, green melon, and tropical mushroom aroma and flavor. thegoodscentscompany.com These compounds are used as flavor and fragrance agents in the food and cosmetic industries. thegoodscentscompany.com The presence and concentration of these and other volatile compounds are critical in defining the characteristic sensory profile of many foods and beverages.
Table 3: Sensory Descriptors of 1-Nonen-3-ol and its Isomers
| Compound | Aroma/Flavor Profile |
| This compound | Mushroom, cheesy, fruity leffingwell.com |
| (S)-1-Nonen-3-ol | Heavy, metallic, aldehydic leffingwell.com |
| 1-Nonen-3-ol (racemic) | Earthy, oily, creamy, green, mushroom pherobase.comthegoodscentscompany.com |
| (Z)-3-Nonen-1-ol | Waxy, green, spicy, melon rind, tropical, cilantro, fatty, greasy thegoodscentscompany.com |
Theoretical and Computational Studies of 3r 1 Nonen 3 Ol
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the intricate details of reaction mechanisms involving allylic alcohols like (3R)-1-nonen-3-ol. acs.orgnih.gov These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.
For instance, the isomerization of allylic alcohols to carbonyl compounds is a fundamental transformation that can be catalyzed by bases. acs.orgnih.gov DFT studies have been employed to explore the mechanistic pathways of such reactions when no expensive transition metals are involved. acs.orgnih.gov These studies show that the mechanism depends on the nature of the base used; bases with metal cations tend to follow a metal cation-assisted (MCA) mechanism, while organic bases without metal cations proceed via an ion pair-assisted (IPA) mechanism. acs.orgnih.gov The calculations reveal that metal cations play a significant role, leading to higher catalytic efficiency compared to organic bases alone. acs.orgnih.gov
Furthermore, DFT calculations can predict how substituents on the allylic alcohol substrate affect reactivity. acs.orgnih.gov Studies on related systems indicate that electron-withdrawing groups facilitate the initial C–H bond cleavage, whereas electron-donating groups are favorable for the subsequent hydrogen transfer step. acs.orgnih.gov This theoretical guidance is invaluable for designing more efficient, non-transition metal catalysts for reactions involving the allylic alcohol functional group present in this compound. acs.orgnih.gov
Another area of application is the computationally designed amination of allylic alcohols to produce allylamines, which are important building blocks for many biologically active products. rsc.org Theoretical investigations have guided the development of titanium-mediated amination reactions. rsc.orgrsc.org DFT calculations on these systems have helped to identify titanium imido intermediates as key players that facilitate the reaction and have shown that closed transition states in the bond-forming steps lead to specific regioselective products. rsc.orgrsc.org The activation energies predicted by these computational models have shown good agreement with experimental kinetic studies, validating the proposed mechanisms. rsc.org
Table 1: Theoretical Approaches to Studying Reaction Mechanisms of Allylic Alcohols
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Isomerization of allylic alcohols. acs.orgnih.gov | Elucidation of metal cation-assisted (MCA) vs. ion pair-assisted (IPA) mechanisms; prediction of substituent effects on reactivity. acs.orgnih.gov |
| DFT and Mechanistic Studies | Titanium-mediated amination. rsc.orgrsc.org | Identification of key intermediates (titanium imido) and transition state geometries; prediction of reaction activation energy. rsc.orgrsc.org |
| Semi-empirical Methods (e.g., PM3) | Isomerization catalyzed by lithium amides. researchgate.net | Calculation of pathways for catalyzed isomerization reactions. researchgate.net |
| Ab initio Methods (e.g., CCSD(T)) | High-accuracy energy calculations. researchgate.net | Provides benchmark energies for reaction pathways modeled with other methods. researchgate.net |
Molecular Modeling and Dynamics for Stereoselectivity Prediction
The synthesis of a specific enantiomer like this compound requires a stereoselective reaction, and molecular modeling is a key tool for understanding and predicting the origins of this selectivity. The preparation of optically active allylic alcohols is often achieved through the rearrangement of epoxides using chiral lithium amides. researchgate.net However, achieving high enantiomeric excess can be challenging. researchgate.net
Computational methods allow for the rational design of chiral catalysts to improve stereoselectivity. researchgate.net By modeling the activated complexes (transition states) involved in the reaction, chemists can understand how the structure of the catalyst, the substrate, and the solvent interact to favor the formation of one enantiomer over the other. researchgate.net For example, in the deprotonation of an epoxide by a chiral lithium amide to form an allylic alcohol, the enantioselectivity is influenced by factors such as the size of substituents on the catalyst and the nature of the solvent. researchgate.net
Molecular dynamics simulations can further enhance this understanding by modeling the dynamic behavior of the system, including the flexibility of the catalyst-substrate complex and the role of solvent molecules. This interplay between computational chemistry and experimental work is crucial for developing highly efficient and selective catalytic systems. researchgate.net
Table 2: Factors Influencing Stereoselectivity in Allylic Alcohol Synthesis
| Factor | Influence on Stereoselectivity | Computational Modeling Approach |
| Catalyst Structure | The specific geometry and chirality of the catalyst (e.g., a chiral lithium amide) creates a diastereomeric transition state with the substrate, favoring one product enantiomer. researchgate.net | Modeling of catalyst-substrate complexes to determine the lowest energy transition state. researchgate.net |
| Solvation Effects | The solvent can interact with the catalyst and substrate, influencing the stability of the transition state and the overall reaction pathway. researchgate.net | Inclusion of explicit or implicit solvent models in quantum chemical calculations. researchgate.net |
| Substituent Size | Steric hindrance from bulky substituents on the catalyst or substrate can block certain reaction pathways, thereby enhancing selectivity. researchgate.net | Geometric optimization of transition state structures to evaluate steric clashes. researchgate.net |
| Aggregation of Catalyst | The catalytic species may exist as aggregates (dimers, tetramers), and the active species' structure influences the reaction's stereochemical outcome. researchgate.net | Calculations on various aggregation states to identify the most likely catalytic species. researchgate.net |
Computational Approaches to Structure-Activity Relationship (SAR) Analysis for Biological Function
This compound, like many similar volatile compounds, may exhibit biological activity, for example as an insect pheromone or as a contributor to the aroma of foods. researchgate.netmdpi.com Computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of new compounds and in understanding the molecular features essential for function.
The process involves calculating a set of molecular descriptors for this compound and its structural analogues. These descriptors quantify various aspects of the molecule's physicochemical properties.
Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies). They are important for understanding polar and electrostatic interactions with biological receptors.
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, specific shape indices). They are crucial for determining how well a molecule fits into a receptor's binding site.
Hydrophobic Descriptors: These quantify the molecule's water-fearing character (e.g., the octanol-water partition coefficient, logP). Hydrophobicity often governs how a molecule travels to its site of action and binds to nonpolar pockets in a receptor.
Once these descriptors are calculated, statistical methods are used to build a mathematical model that links them to the observed biological activity. For instance, a QSAR study on the interaction of substrates with an enzyme might show that electron-withdrawing groups on the molecule increase the reaction rate, suggesting a polar nucleophilic mechanism. researchgate.net Similarly, studies on homologous series of flavor compounds have shown that properties like the length of an alkyl chain are a primary driver for changes in odor character and detection thresholds. researchgate.net
For this compound, a computational SAR study could model how changes to its structure—such as altering the length of the hexyl chain, modifying the position of the double bond, or replacing the hydroxyl group—would affect its interaction with a specific olfactory or pheromone receptor. This predictive power can guide the synthesis of analogues with enhanced or modified biological functions.
Table 3: Example of Molecular Descriptors for SAR Analysis of this compound Analogues
| Analogue Structure Modification | Key Descriptor(s) | Predicted Impact on Biological Function (Hypothetical) |
| Increase alkyl chain length (e.g., to (3R)-1-Decen-3-ol) | logP (Hydrophobicity), Molecular Volume (Sterics) | May increase binding affinity to a hydrophobic pocket in a receptor but could decrease volatility. |
| Introduce electron-withdrawing group on chain | Partial atomic charges, Dipole moment (Electronic) | Could alter polar interactions with receptor residues, potentially increasing or decreasing binding strength. researchgate.net |
| Shift double bond position (e.g., to (3R)-2-Nonen-3-ol) | Molecular Shape, HOMO/LUMO energies (Electronic/Steric) | Changes the molecule's overall shape and electronic conjugation, likely altering receptor fit and activation. |
| Oxidize alcohol to ketone (e.g., to (R)-1-Nonen-3-one) | Hydrogen bond donor/acceptor count, Dipole moment (Electronic) | Removes a hydrogen bond donor site, which could be critical for receptor binding, thus likely changing the biological response. researchgate.net |
Future Research Directions and Emerging Applications
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
While (3R)-1-Nonen-3-ol has been identified in various natural sources, including plants and microorganisms, the complete enzymatic pathways leading to its formation remain largely uncharacterized. Future research should focus on identifying and characterizing the specific enzymes involved in its biosynthesis. In many plants, the synthesis of volatile compounds like 1-nonen-3-ol (B1582604) is linked to the lipoxygenase (LOX) pathway, where unsaturated fatty acids are converted into various alcohols and aldehydes. peerj.com Key enzymes in this proposed pathway include lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases (ADH). peerj.com
Elucidating these pathways could be achieved through a combination of genomic, transcriptomic, and metabolomic approaches in organisms known to produce this compound. For instance, studies on oriental melon have identified 1-octen-3-ol (B46169), a similar C8 compound, and detailed the involvement of ADH and alcohol acetyltransferase (AAT) in its formation. peerj.com Similar methodologies could be applied to uncover the specific enzymes responsible for the production of this compound. The discovery of novel enzymes could have significant implications for the biotechnological production of this and other valuable chiral compounds.
Development of Highly Efficient and Sustainable Asymmetric Synthetic Methodologies
The development of efficient and environmentally friendly methods for the asymmetric synthesis of this compound is a critical area of future research. As a chiral molecule, its biological and sensory properties are stereospecific, making enantiomerically pure synthesis highly desirable. leffingwell.com Current methods often rely on the reduction of the corresponding ketone, 1-nonen-3-one.
Future research should focus on developing catalytic asymmetric methods that are both highly selective and sustainable. This includes the exploration of novel chiral organocatalysts and biocatalysts, such as enzymes, which can operate under mild conditions and reduce the reliance on heavy metal catalysts. researchgate.net For example, research into enzyme-catalyzed reductions using alcohol dehydrogenases has shown promise for the synthesis of chiral alcohols. cdnsciencepub.com Furthermore, developing methods that allow for the selective synthesis of either the (R) or (S) enantiomer from a single chiral source by modifying reaction conditions would be a significant advancement. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Synthetic Approach | Catalyst Type | Potential Advantages |
| Asymmetric Ketone Reduction | Chiral metal complexes (e.g., Ru, Rh) | High enantioselectivity and turnover numbers. |
| Organocatalytic Reduction | Chiral amines, phosphoric acids | Metal-free, environmentally benign. |
| Biocatalytic Reduction | Isolated enzymes (e.g., ADH), whole-cell systems | High stereospecificity, mild reaction conditions. |
Advancement in Analytical Techniques for Trace Analysis and Chiral Discrimination
The accurate detection and quantification of this compound, particularly at trace levels and in complex matrices, necessitates the advancement of analytical techniques. This is especially important for quality control in the food and fragrance industries and for studying its role in biological systems. Current methods often involve gas chromatography (GC) coupled with mass spectrometry (MS). diabloanalytical.com
Future developments should aim to enhance the sensitivity and selectivity of these methods. The use of solid-phase microextraction (SPME) as a sample preparation technique has shown great promise in concentrating volatile analytes like 1-nonen-3-ol from various samples. mdpi.comscribd.com For chiral discrimination, the development and application of chiral stationary phases for GC and high-performance liquid chromatography (HPLC) are crucial. researchgate.neteuropa.eu These techniques allow for the separation and quantification of individual enantiomers, which is essential for understanding their distinct biological activities. researchgate.net
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Application | Key Advantages |
| SPME-GC-MS | Trace analysis in food and environmental samples | High sensitivity, minimal solvent usage. mdpi.comscribd.com |
| Chiral GC | Enantiomeric separation and quantification | Direct separation of (R) and (S) enantiomers. researchgate.net |
| HPLC with Chiral Stationary Phases | Preparative and analytical chiral separation | Scalable for obtaining pure enantiomers. europa.eu |
| Electronic Nose | Rapid odor profiling | High-throughput screening of samples. scribd.com |
Detailed Elucidation of Receptor-Ligand Interactions and Signal Transduction Mechanisms in Biological Systems
Understanding how this compound interacts with biological receptors at a molecular level is a key area for future investigation. As a compound with a distinct "mushroom, cheesy, fruity" aroma, it interacts with olfactory receptors in the nasal epithelium. leffingwell.comthegoodscentscompany.com The human genome contains approximately 390 olfactory receptor genes, and identifying the specific receptor(s) that bind to this compound is a significant challenge. mdpi.com
Future research should employ techniques such as in-vitro receptor screening assays using heterologously expressed olfactory receptors to identify the primary receptors for this compound. Once identified, computational modeling and molecular docking studies can be used to predict the binding mode and key interactions between the ligand and the receptor. nih.govcore.ac.uk
Furthermore, elucidating the downstream signal transduction pathways activated by this receptor-ligand interaction is crucial. In the canonical olfactory signaling pathway, ligand binding to a G-protein coupled receptor (GPCR) leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the opening of cyclic nucleotide-gated ion channels. mdpi.com Investigating whether this compound follows this canonical pathway or utilizes alternative signaling mechanisms will provide a deeper understanding of its biological effects. The study of how molecular flexibility influences whether enantiomers smell different could also provide valuable insights. nih.govcore.ac.uk
Q & A
Basic: What analytical techniques are recommended for confirming the molecular structure of (3R)-1-Nonen-3-ol?
Answer:
- Gas Chromatography (GC): Use non-polar (e.g., 5% phenyl/95% dimethylpolysiloxane) and polar (e.g., polyethylene glycol) columns with temperature programming to resolve isomers and verify retention indices .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to identify functional groups and carbon frameworks, as demonstrated in similar alkenol analyses .
- X-ray Crystallography: For stereochemical validation, deposit crystallographic data in repositories like CCDC and follow IUCr guidelines for cif file validation .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound across studies?
Answer:
- Cross-Validation: Replicate experiments using multiple analytical methods (e.g., GC with different column chemistries and NMR) to isolate discrepancies .
- Standardized Reporting: Adhere to journal guidelines (e.g., Russian Chemical Bulletin) for documenting experimental conditions (e.g., pressure, purity thresholds) to ensure comparability .
- Error Analysis: Quantify measurement uncertainties (e.g., ±0.1°C for boiling points) and statistically assess deviations using tools like ANOVA .
Basic: What are the best practices for synthesizing this compound to ensure stereochemical purity?
Answer:
- Chiral Catalysts: Use enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (3R)-configuration during hydrogenation or allylic alcohol formation.
- Analytical Monitoring: Track enantiomeric excess (ee) via chiral GC or HPLC with columns like Chiralcel OD-H .
- Validation: Confirm stereochemistry with X-ray crystallography or optical rotation comparisons to literature values .
Advanced: How should researchers document experimental procedures to ensure reproducibility in this compound synthesis?
Answer:
- Detailed Protocols: Follow DOE quality assurance guidelines, including scientific notebooks with step-by-step methods, software versions (e.g., Gaussian for computational modeling), and raw data archiving .
- Independent Review: Have protocols audited by qualified peers to verify completeness, as mandated in crystallography workflows .
- Metadata Inclusion: Report solvent purification methods (e.g., distillation over CaH) and reagent sources to eliminate variability .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- Mass Spectrometry (MS): Confirm molecular weight (142.2386 g/mol) and fragmentation patterns using electron ionization (EI-MS) .
- Infrared (IR) Spectroscopy: Identify hydroxyl (O-H stretch ~3200–3600 cm) and alkene (C=C stretch ~1640 cm) groups.
- NMR: Assign -NMR peaks (e.g., δ 5.3–5.7 ppm for vinyl protons) and -NMR for carbon connectivity .
Advanced: What strategies are effective in analyzing data discrepancies when determining enantiomeric excess (ee) of this compound?
Answer:
- Chiral Chromatography: Compare retention times against (3S)-enantiomer standards using β-cyclodextrin-based GC columns .
- Statistical Calibration: Apply linear regression to ee calibration curves (R > 0.99) and quantify uncertainty via standard error .
- Cross-Lab Collaboration: Share samples with independent labs to validate results, as recommended in DOE reproducibility frameworks .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- Elemental Analysis: Verify composition (CHO) with ≤0.3% deviation from theoretical values .
- Chromatographic Purity: Achieve ≥95% purity via GC-FID or HPLC-UV, using area normalization under optimized conditions .
Advanced: What computational methods support the structural optimization of this compound?
Answer:
- Density Functional Theory (DFT): Calculate equilibrium geometries at the B3LYP/6-31G(d) level to predict spectroscopic properties (e.g., NMR shifts).
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in hexane) to refine solubility parameters for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
